Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17452589
InChI: InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-9-7-15(8-10-16)11(17)5-4-6-14/h4-10,14H2,1-3H3
SMILES:
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC17452589

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-9-7-15(8-10-16)11(17)5-4-6-14/h4-10,14H2,1-3H3
Standard InChI Key MBMZCBYKNSYWPA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate, reflects its structure: a piperazine ring substituted at the 1-position with a tert-butoxycarbonyl (Boc) group and at the 4-position with a 4-aminobutanoyl moiety. The Boc group serves as a protective moiety for amines, while the 4-aminobutanoyl side chain introduces a primary amine terminal, enabling further functionalization.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC13H25N3O3\text{C}_{13}\text{H}_{25}\text{N}_{3}\text{O}_{3}
Molecular Weight271.36 g/mol
IUPAC Nametert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)CCCN
InChI KeyMBMZCBYKNSYWPA-UHFFFAOYSA-N
PubChem CID28505609

The tert-butyl group enhances steric bulk, potentially improving metabolic stability, while the amide linkage in the 4-aminobutanoyl chain offers hydrogen-bonding capabilities critical for target engagement.

Synthesis and Manufacturing

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring acylation occurs exclusively at the piperazine’s 4-position.

  • Amine Reactivity: The primary amine in the 4-aminobutanoyl chain may require protection during synthesis to prevent side reactions.

  • Purification: Column chromatography or recrystallization is often necessary to isolate the pure product, given the compound’s polar functional groups .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

Piperazine derivatives are ubiquitous in drug discovery due to their conformational flexibility and ability to engage biological targets. Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylate’s primary amine and Boc group make it a versatile building block for:

  • Proteolysis-Targeting Chimeras (PROTACs): The amine can be conjugated to E3 ligase ligands, enabling targeted protein degradation, as demonstrated in MCL1 degraders .

  • Kinase Inhibitors: Similar structures are found in FDA-approved drugs like ribociclib, where the piperazine core mediates target binding .

Biological Activity

While direct pharmacological data for this compound are lacking, structurally related analogs exhibit:

  • Anticancer Activity: Piperazine-based PROTACs degrade oncoproteins like MCL1, inducing apoptosis in cancer cells .

  • Antimicrobial Properties: Piperazine derivatives disrupt bacterial cell wall synthesis or enzyme function.

Comparative Analysis with Related Compounds

Table 2: Comparison of Piperazine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Primary Application
Tert-butyl 4-(4-aminobutanoyl)piperazine-1-carboxylateC13H25N3O3\text{C}_{13}\text{H}_{25}\text{N}_{3}\text{O}_{3}271.36Drug intermediate
Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylateC14H22N4O2\text{C}_{14}\text{H}_{22}\text{N}_{4}\text{O}_{2}278.35Ribociclib synthesis
1-Boc-piperazineC9H18N2O2\text{C}_9\text{H}_{18}\text{N}_2\text{O}_2186.25Amine protection reagent

The 4-aminobutanoyl variant distinguishes itself through its aliphatic amine side chain, offering distinct steric and electronic properties compared to aromatic substituents .

Future Directions and Research Opportunities

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Target Identification: High-throughput screening could elucidate biological targets.

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